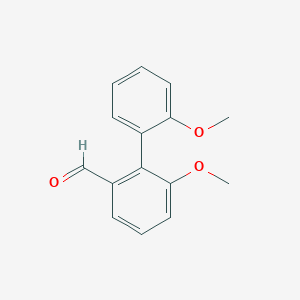
2,2'-Dimethoxy-6-formylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dimethoxy-6-formylbiphenyl, also known as (1,1’-Biphenyl)-2-carboxaldehyde, 2’,6-dimethoxy-, is an organic compound with the molecular formula C15H14O3. This compound is characterized by the presence of two methoxy groups and a formyl group attached to a biphenyl structure. It is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6-formylbiphenyl typically involves the following steps :
Formation of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline: This intermediate is prepared by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride, which is then reacted with 2-amino-2-methyl-1-propanol.
Formation of 2,2’-Dimethoxy-6-(4",4"-dimethyloxazolinyl)biphenyl: The intermediate is further reacted with magnesium turnings in dry ether under a nitrogen atmosphere.
Formation of 2,2’-Dimethoxy-6-formylbiphenyl: The final product is obtained by reacting the intermediate with dry dichloromethane under nitrogen.
Industrial Production Methods
Industrial production methods for 2,2’-Dimethoxy-6-formylbiphenyl are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-Dimethoxy-6-formylbiphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: 2,2’-Dimethoxy-6-carboxybiphenyl.
Reduction: 2,2’-Dimethoxy-6-hydroxymethylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-Dimethoxy-6-formylbiphenyl has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and chemical products.
作用機序
The mechanism of action of 2,2’-Dimethoxy-6-formylbiphenyl involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
2,2’-Dimethoxybiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
2,6-Dimethoxybenzaldehyde: Contains a single benzene ring with two methoxy groups and a formyl group, making it structurally simpler.
Uniqueness
2,2’-Dimethoxy-6-formylbiphenyl is unique due to the presence of both methoxy and formyl groups on a biphenyl structure. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical syntheses and research applications .
特性
CAS番号 |
87306-84-1 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
3-methoxy-2-(2-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-4-3-7-12(13)15-11(10-16)6-5-9-14(15)18-2/h3-10H,1-2H3 |
InChIキー |
SLUAOCXHEUTMJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(C=CC=C2OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
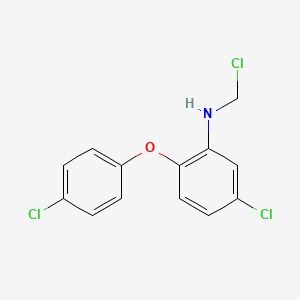
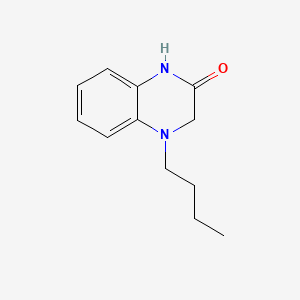
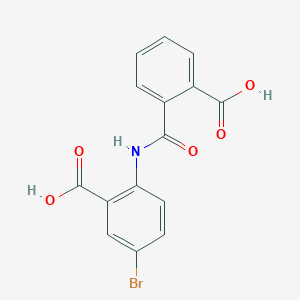
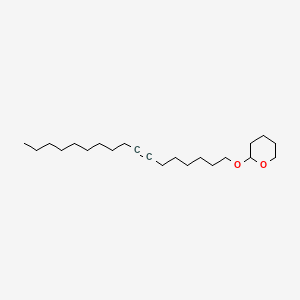
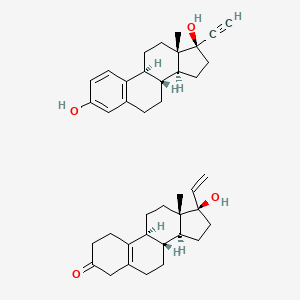
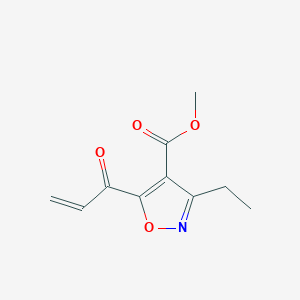
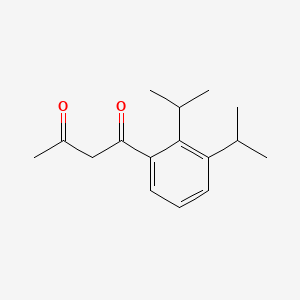
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
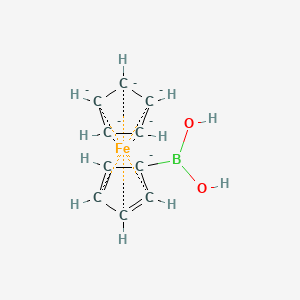
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
